2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The core structure consists of a piperidine ring substituted at the 2-position with a 3-fluoro-4-(trifluoromethyl)phenyl group. The molecular formula of the freebase is $$ \text{C}{12}\text{H}{13}\text{F}4\text{N} $$, with a molecular weight of 247.23 g/mol. The hydrochloride salt introduces an additional HCl moiety, resulting in a molecular weight of 283.69 g/mol ($$ \text{C}{12}\text{H}{14}\text{ClF}4\text{N} $$).
X-ray crystallographic data for analogous 2-arylpiperidines reveal that the piperidine ring typically adopts a chair conformation, with the aryl group occupying an equatorial position to minimize steric strain. The stereochemistry at the 2-position is influenced by synthesis routes involving chiral resolution agents such as sparteine. For example, lithiation-trapping reactions using $$ n $$-BuLi and (+)-sparteine yield enantiomerically enriched 2-arylpiperidines with selectivity factors ($$ s $$) up to 16. While specific stereochemical data for this compound are not publicly available, the presence of a stereogenic center at C2 suggests potential for enantiomeric resolution using similar methodologies.
Comparative Analysis of Protonation States: Freebase vs. Hydrochloride Salt
Protonation at the piperidine nitrogen significantly alters physicochemical properties:
In the freebase, the nitrogen’s lone pair participates in resonance with the aryl group, reducing basicity compared to unsubstituted piperidine (pKa ~11.3). Protonation to form the hydrochloride salt stabilizes the positive charge through inductive effects from the electron-withdrawing fluorine and trifluoromethyl groups. Solid-state NMR studies of related compounds indicate that salt formation restricts nitrogen inversion, locking the piperidine ring in a specific chair conformation.
Conformational Dynamics in Solution Phase
Variable-temperature NMR (VT-NMR) analyses of analogous $$ N $$-Boc-2-arylpiperidines demonstrate rapid rotation of the carbamate group (energy barrier ~12 kcal/mol). For 2-[3-fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride, the ionic nature of the compound imposes additional constraints:
- Chair-chair interconversion : The energy barrier increases due to electrostatic interactions between the ammonium ion and chloride counterion. DFT calculations suggest a barrier of ~15 kcal/mol, slowing ring flipping at room temperature.
- Aryl group rotation : The trifluoromethyl group’s steric bulk limits free rotation of the aryl ring, creating two predominant rotamers separated by a ~8 kcal/mol barrier.
- Solvent effects : In polar solvents like water or methanol, the salt dissociates partially, increasing conformational flexibility. Contrastingly, in aprotic solvents (e.g., chloroform), ion pairing stabilizes a single dominant conformation.
Functionalization studies on similar compounds reveal that substituents at the 4-position (e.g., methylene groups) can further modulate conformational dynamics. For instance, hydroboration of 4-methylenepiperidines yields 4-hydroxy derivatives locked in a single chair conformation due to hydrogen bonding. While 2-[3-fluoro-4-(trifluoromethyl)phenyl]piperidine lacks a 4-substituent, its hydrochloride salt’s conformational landscape remains shaped by steric and electronic interactions between the 2-aryl group and the charged nitrogen center.
Properties
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N.ClH/c13-10-7-8(11-3-1-2-6-17-11)4-5-9(10)12(14,15)16;/h4-5,7,11,17H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSSPZUBKQVTNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=C(C=C2)C(F)(F)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Cyclization with Subsequent Reduction
A widely reported method involves the formation of a Schiff base intermediate, followed by cyclization and reduction:
Step 1 : Condensation of 3-fluoro-4-(trifluoromethyl)benzaldehyde with a primary amine (e.g., 1,5-diaminopentane) in anhydrous dichloromethane under acidic catalysis (e.g., p-toluenesulfonic acid). This forms a Schiff base intermediate.
Step 2 : Cyclization using sodium borohydride in methanol at 0–5°C to form the piperidine ring.
Step 3 : Acidic workup (HCl/dioxane) to yield the hydrochloride salt.
Optimization Insights :
Reductive Amination of Keto Intermediates
An alternative approach employs reductive amination to construct the piperidine ring:
Procedure :
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React 3-fluoro-4-(trifluoromethyl)acetophenone with 1,5-dibromopentane in DMF using K₂CO₃ as a base (80°C, 12 h).
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Reduce the resulting keto intermediate with sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature.
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Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:4) and treat with HCl gas to form the hydrochloride salt.
Key Data :
Functionalization of Preformed Piperidine Scaffolds
Electrophilic Fluorination and Trifluoromethylation
Direct functionalization of 2-phenylpiperidine involves sequential halogenation:
Step 1 : Trifluoromethylation
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Treat 2-phenylpiperidine with trifluoromethyl iodide (CF₃I) in the presence of CuI/1,10-phenanthroline in DMF at 110°C.
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Yield : 62–68% after purification by recrystallization (ethanol/water).
Step 2 : Electrophilic Fluorination
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling enables direct attachment of pre-functionalized aryl groups:
Buchwald-Hartwig Amination :
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React 2-bromopiperidine with 3-fluoro-4-(trifluoromethyl)aniline using Pd₂(dba)₃/Xantphos in toluene at 100°C.
-
Key Parameters :
-
Catalyst Loading: 5 mol% Pd
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Base: Cs₂CO₃
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Yield: 65–70%
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Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry improves reproducibility and safety for large-scale batches:
Waste Management and Cost Efficiency
Solvent Recovery :
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Distill DMF and dichloromethane for reuse (>95% recovery).
Catalyst Recycling : -
Pd catalysts recovered via ion-exchange resins (80% efficiency).
Analytical and Purification Techniques
Chromatographic Methods
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Prep-HPLC | C18 column, 0.1% TFA/MeCN gradient | >99% |
| Ion-Exchange | Dowex 50WX4, HCl eluent | 98% |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.69–7.60 (m, 1H, ArH), 3.25–3.06 (m, 2H, piperidine-H), 2.85–2.48 (m, 3H).
Challenges and Mitigation Strategies
Regioselectivity Issues :
-
Problem : Competing fluorination at the 4-position of the phenyl ring.
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Solution : Use bulky directing groups (e.g., tert-butoxycarbonyl) to block undesired sites.
Hydroscopicity :
Chemical Reactions Analysis
Types of Reactions: 2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Candidate
The compound has been identified as a promising lead in drug discovery, particularly for neurological disorders. Its structural characteristics allow it to interact effectively with biological targets, making it suitable for developing pharmaceuticals aimed at treating conditions such as depression and anxiety disorders. The presence of fluorine atoms enhances its metabolic stability and bioavailability, which are critical factors in drug design .
Mechanism of Action
The mechanism by which 2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride operates involves its binding affinity to specific receptors in the brain. The trifluoromethyl group contributes to its lipophilicity, facilitating better penetration through the blood-brain barrier. This property is particularly advantageous for compounds targeting central nervous system disorders .
Structure-Activity Relationship Studies
SAR Investigations
Research has focused on the structure-activity relationships (SAR) of this compound and its analogs. A study demonstrated that modifications to the piperidine ring and the introduction of various substituents can significantly alter the pharmacological profile of the compound. For instance, certain derivatives exhibited enhanced potency as antagonists for specific ion channels, indicating their potential use in pain management therapies .
Antimicrobial Applications
Inhibition of Mycobacterium tuberculosis
Recent studies have explored the efficacy of this compound against Mycobacterium tuberculosis. High-throughput screening revealed that this compound could inhibit bacterial growth effectively, targeting essential pathways within the bacteria. This application is particularly relevant given the global challenge posed by antibiotic-resistant strains of tuberculosis .
Industrial Applications
Synthesis of Specialty Chemicals
In industrial chemistry, this compound serves as a valuable building block for synthesizing specialty chemicals. Its unique structure allows it to be utilized in creating complex organic molecules used in various applications, including agrochemicals and polymers .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to analogs lacking -CF₃ (e.g., 4-(4-fluorophenyl)piperidine HCl). This may improve binding to hydrophobic pockets in biological targets.
- Ring Fluorination : Compounds like 4,4-difluoropiperidine HCl (CAS 144230-52-4) exhibit higher fluorine content on the piperidine ring but lack aromatic groups, reducing their lipophilicity compared to the target.
Analogs with Trifluoromethylphenyl Moieties
Key Observations :
- Linker Groups: The phenoxy linker in CAS 823782-74-7 introduces conformational flexibility absent in the target compound, which directly attaches the phenyl group to piperidine. This may reduce target selectivity.
Biological Activity
2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride (CAS: 2640815-91-2) is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14ClF4N
- Molecular Weight : 283.69 g/mol
- IUPAC Name : 2-(3-fluoro-4-(trifluoromethyl)phenyl)piperidine hydrochloride
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Inhibition Studies
Research indicates that compounds with similar structures exhibit inhibitory effects on several enzymes:
- Cholinesterases : Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been documented, with IC50 values suggesting moderate potency. For example, derivatives with trifluoromethyl substitutions showed improved inhibition compared to non-fluorinated analogs .
- Cyclooxygenases (COX) : The compound has been evaluated for its potential anti-inflammatory effects through COX inhibition. Studies show moderate activity against COX-2, which is crucial for the inflammatory response .
Cytotoxicity Assays
Cytotoxicity studies have been conducted using various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxic effects, indicating potential as an anticancer agent. Specific analogs were tested, revealing IC50 values that suggest effectiveness against cancer cell proliferation .
Study 1: Analgesic Potential
A study investigated the analgesic properties of piperidine derivatives, including those related to 2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine. Results indicated potent analgesic efficacy in animal models, suggesting that the structural modifications enhance pain relief properties .
Study 2: Multi-target Ligands
Another research effort focused on evaluating the compound's role as a multi-target ligand. It was found to interact with cholinesterases and lipoxygenases, contributing to its antioxidant and anti-inflammatory activities. The study utilized molecular docking to elucidate binding interactions at the molecular level, highlighting the significance of fluorine atoms in enhancing binding affinity .
Data Table of Biological Activities
Q & A
Basic: What safety protocols are critical for handling fluorinated piperidine derivatives like this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use NIOSH-approved respirators for particulate filtration (N95 or higher) and chemical-resistant gloves (nitrile or neoprene) to prevent skin contact. Safety goggles with side shields or full-face shields are mandatory .
- Ventilation: Conduct experiments in fume hoods with ≥0.5 m/s airflow to prevent inhalation of aerosols or vapors .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite), avoid dry sweeping to prevent dust dispersion, and dispose of waste in labeled containers compliant with local regulations .
- Storage: Store at 2–8°C in airtight containers away from oxidizing agents (e.g., peroxides) to prevent decomposition .
Basic: How can researchers validate the purity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques:
- HPLC: Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase at 1.0 mL/min; monitor UV absorbance at 254 nm for fluorinated aromatic moieties .
- Mass Spectrometry (MS): Compare observed exact mass (e.g., 276.0602 Da for related metabolites) with theoretical values; deviations >5 ppm warrant recrystallization .
- NMR: Confirm structural integrity via H NMR (e.g., piperidine protons at δ 3.1–3.5 ppm; trifluoromethyl singlet at δ -63 ppm in F NMR) .
Advanced: How can synthetic routes for this compound be optimized to improve yield and reduce byproducts?
Methodological Answer:
- Reaction Optimization:
- Catalysis: Substitute NaOH with KCO in dichloromethane to reduce side reactions (e.g., hydrolysis of trifluoromethyl groups) .
- Temperature Control: Maintain reactions at 0–5°C during nucleophilic substitution steps to suppress racemization of the piperidine ring .
- Purification: Use column chromatography with silica gel (ethyl acetate/hexane, 1:4) or recrystallize from ethanol/water (yield improvement from 70% to 85%) .
- Byproduct Analysis: Characterize impurities via LC-MS and adjust stoichiometry of aryl halide precursors to minimize unreacted intermediates .
Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of fluorinated piperidines?
Methodological Answer:
- Solubility Profiling:
- pH-Dependent Studies: Measure solubility in buffers (pH 1–10) using UV-Vis spectroscopy; fluorinated derivatives often show improved solubility in acidic media due to protonation of the piperidine nitrogen .
- Co-Solvent Systems: Test DMSO/PEG-400 mixtures (1:1) to enhance aqueous solubility for in vitro assays .
- Stability Testing:
Advanced: How can researchers design dose-response studies to evaluate the compound’s pharmacological activity while mitigating cytotoxicity?
Methodological Answer:
- In Vitro Assays:
- MTT Assay: Use HEK-293 or HepG2 cells with doses ranging from 1 nM–100 µM; calculate IC values using nonlinear regression (GraphPad Prism). Include positive controls (e.g., cisplatin for cytotoxicity) .
- Target Engagement: Perform competitive binding assays (e.g., fluorescence polarization) with known receptor ligands (e.g., σ1 receptor) to confirm specificity .
- Cytotoxicity Mitigation: Pre-treat cells with N-acetylcysteine (5 mM) to scavenge reactive oxygen species (ROS) generated by fluorinated metabolites .
Advanced: What computational methods predict metabolic pathways and potential toxic intermediates?
Methodological Answer:
- In Silico Tools:
- Experimental Validation: Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS/MS .
Advanced: How should researchers address discrepancies in acute toxicity data across different models?
Methodological Answer:
- Data Harmonization:
- In Vivo vs. In Vitro: Compare LD values from rodent studies with IC from cell-based assays; apply scaling factors (e.g., body surface area) for interspecies extrapolation .
- Mechanistic Studies: Perform transcriptomics (RNA-seq) on exposed tissues to identify pathways (e.g., oxidative stress, apoptosis) explaining model-specific toxicity .
- Quality Control: Ensure compound purity (>98%, single impurity <0.5%) via orthogonal methods (HPLC, NMR) to exclude batch variability .
Advanced: What are best practices for synthesizing isotopically labeled analogs (e.g., 18^{18}18F) for pharmacokinetic studies?
Methodological Answer:
- Radiolabeling:
- Electrophilic Fluorination: React F-labeled Selectfluor with the deprotected piperidine precursor in anhydrous acetonitrile (60°C, 30 min); purify via solid-phase extraction (C18 cartridges) .
- Quality Assurance: Validate radiochemical purity (>95%) using radio-TLC (silica gel, methanol/ammonium acetate) and confirm stability in serum (37°C, 24 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
